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molecular formula C21H19N3O3S B1672462 GW-406381 CAS No. 221148-46-5

GW-406381

Cat. No. B1672462
M. Wt: 393.5 g/mol
InChI Key: NXMZBNYLCVTRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06861429B2

Procedure details

4-[3-(4-Methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazin-2-yl]-phenol (663 mg, 1.82), iodoethane (1 eq) and potassium carbonate (2 eq) in acetonitrile (30 ml) were heated at reflux under nitrogen for 18 h. The cooled reaction mixture was partitioned between water (30 ml) and ethyl acetate (30 ml). The organic phase was collected, dried and purified by chromatography to give the title compound (547 mg) as a cream foam.
Name
4-[3-(4-Methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazin-2-yl]-phenol
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:12]([C:20]3[CH:25]=[CH:24][C:23]([OH:26])=[CH:22][CH:21]=3)=[N:13][N:14]3[C:19]=2[CH:18]=[CH:17][CH:16]=[N:15]3)=[CH:7][CH:6]=1)(=[O:4])=[O:3].I[CH2:28][CH3:29].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:28]([O:26][C:23]1[CH:22]=[CH:21][C:20]([C:12]2[C:11]([C:8]3[CH:7]=[CH:6][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:10][CH:9]=3)=[C:19]3[N:14]([N:15]=[CH:16][CH:17]=[CH:18]3)[N:13]=2)=[CH:25][CH:24]=1)[CH3:29] |f:2.3.4|

Inputs

Step One
Name
4-[3-(4-Methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazin-2-yl]-phenol
Quantity
663 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C=1C(=NN2N=CC=CC21)C2=CC=C(C=C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between water (30 ml) and ethyl acetate (30 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1=NN2N=CC=CC2=C1C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 547 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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